molecular formula C19H23ClF3NO3 B608939 GPR120-IN-1 CAS No. 1599477-75-4

GPR120-IN-1

Número de catálogo: B608939
Número CAS: 1599477-75-4
Peso molecular: 405.8 g/mol
Clave InChI: WUJVPELCYCESAP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GPR120-IN-1 (CAS: 1599477-75-4) is a selective agonist of G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). It has a molecular formula of C₁₉H₂₃ClF₃NO₃ and a molecular weight of 405.84 . The compound exhibits high purity (98.01%) and solubility in DMSO (10 mM), making it suitable for in vitro and in vivo studies .

Mechanism of Action: this compound activates GPR120, a receptor implicated in metabolic regulation, anti-inflammatory responses, and insulin sensitivity. In vitro, it induces β-arrestin-2 recruitment and IP3 production in human and mouse GPR120-expressing cells with an EC₅₀ of ~0.35 μM .

In Vivo Efficacy:
In mouse models, this compound reduces hepatic triglycerides, steatosis, and saturated free fatty acid content while enhancing insulin sensitivity and glucose disposal rates . These effects are observed exclusively in wild-type mice, confirming its target specificity .

Análisis De Reacciones Químicas

Tipos de reacciones

El cloruro de esoxibutinina experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Metabolic Disorders

GPR120-IN-1 has shown promise in treating metabolic diseases such as obesity and type 2 diabetes. Studies indicate that selective GPR120 agonists can improve glucose tolerance and enhance insulin sensitivity in animal models. For instance, compound this compound demonstrated significant anti-hyperglycemic effects in diet-induced obese mice, suggesting its potential as a therapeutic agent for managing blood glucose levels .

2. Bone Metabolism

Recent research highlights the role of GPR120 in bone metabolism. This compound can modulate the differentiation of bone marrow mesenchymal stem cells (BMMSCs) into osteoblasts or adipocytes depending on the ligand concentration. This dual functionality suggests that GPR120 agonists could be developed to treat conditions like osteoporosis by promoting bone formation while inhibiting fat accumulation in the marrow .

3. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory signaling pathways in macrophages, which could be beneficial in treating obesity-related inflammation. The activation of GPR120 by compounds like this compound leads to reduced expression of inflammatory markers, thus potentially alleviating chronic inflammation associated with metabolic syndrome .

Case Study 1: Metabolic Effects

In a study involving diet-induced obese mice treated with this compound, researchers observed significant improvements in glucose tolerance and insulin sensitivity without hypoglycemic side effects at higher doses (100 mg/kg). The compound was found to interact effectively with the active site of GPR120, indicating its potential as a lead compound for further development .

Case Study 2: Bone Health

Another investigation focused on the impact of this compound on bone health. The study revealed that administering the agonist into the bone marrow cavity reversed bone loss in an animal model. This finding underscores the potential of targeting GPR120 for developing treatments aimed at preventing osteoporosis .

Comparative Data Table

Compound Target Effects Study Reference
This compoundGPR120Improved glucose tolerance
TUG-891GPR120Enhanced insulin sensitivity
Compound 14dGPR120Anti-hyperglycemic effects
cpDAGPR120Anti-inflammatory effects

Comparación Con Compuestos Similares

The following table compares GPR120-IN-1 with structurally or functionally related GPR120 agonists and modulators:

Compound Name CAS Number Target Specificity EC₅₀/pEC₅₀/LogEC₅₀ Key Functional Activities Purity Clinical Status
This compound 1599477-75-4 Selective GPR120 agonist LogEC₅₀ = −7.62 (~24 nM) ; EC₅₀ = 0.35 μM (β-arrestin-2 recruitment) Anti-inflammatory, improves lipid metabolism, enhances insulin sensitivity 98.01% Preclinical
GSK137647A 349085-82-1 Selective FFA4 (GPR120) agonist pEC₅₀ = 6.3 (human), 6.2 (mouse), 6.1 (rat) (~0.5 μM) Activates GPR120 signaling pathways; no in vivo data reported 99.98% Preclinical
GPR120 Agonist 2 Not reported GPR120 agonist (patent-derived) Not reported Structural and functional data limited to patent claims 98.12% Preclinical
GPR120 Modulator 2 1050506-87-0 GPR120 modulator Not reported Modulatory effects without direct agonism >98% Preclinical
MEDICA16 Not reported GPR40 agonist/partial GPR120 agonist Not reported Dual activity limits GPR120 selectivity Not reported Preclinical

Key Findings from Comparative Studies

(1) Potency and Selectivity

  • This compound demonstrates superior potency in β-arrestin-2 recruitment assays (EC₅₀ = 0.35 μM) compared to GSK137647A (EC₅₀ ~0.5 μM) . Its logEC₅₀ of −7.62 (24 nM) further highlights strong binding affinity .
  • GSK137647A shows species-specific variability, with lower efficacy in rodent models .
  • MEDICA16 lacks selectivity due to its dual agonism for GPR40 and partial activity on GPR120, complicating its therapeutic utility .

(2) Functional and Therapeutic Profiles

  • This compound uniquely combines metabolic and anti-inflammatory benefits, reducing hepatic lipid accumulation and improving insulin sensitivity in vivo .
  • GPR120 Modulator 2 and GPR120 Agonist 2 lack detailed mechanistic data, limiting their preclinical translatability .

(3) Structural and Pharmacokinetic Considerations

  • Structural differences (e.g., halogenated groups in this compound’s formula: C₁₉H₂₃ClF₃NO₃) may enhance metabolic stability compared to non-halogenated analogs .
  • No pharmacokinetic data (e.g., half-life, bioavailability) are available for any compound, highlighting a critical research gap .

Actividad Biológica

GPR120-IN-1 is a compound that targets the G protein-coupled receptor GPR120 (also known as FFAR4), which is primarily responsive to long-chain polyunsaturated fatty acids, particularly omega-3 fatty acids. This receptor plays a critical role in various biological processes, including inflammation, metabolic regulation, and insulin sensitivity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on metabolic disorders, and potential therapeutic applications.

This compound operates through several key pathways:

  • G Protein Coupling : GPR120 is coupled to the Gαq/11 family of proteins, which activates phospholipase C (PLC), leading to increased intracellular calcium levels and subsequent activation of downstream signaling pathways such as mitogen-activated protein kinases (MAPK) .
  • Incretin Secretion : Activation of GPR120 promotes the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L cells in the intestines. GLP-1 is crucial for insulin secretion and glucose homeostasis .
  • Anti-inflammatory Effects : GPR120 activation has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokine production in macrophages. This is particularly relevant in conditions such as obesity and type 2 diabetes mellitus (T2DM) .

1. Metabolic Regulation

This compound has been associated with various metabolic benefits:

  • Insulin Sensitivity : Studies indicate that GPR120 activation enhances insulin sensitivity in adipose tissue and reduces insulin resistance, which is crucial for managing T2DM .
  • Lipid Metabolism : The receptor plays a role in regulating lipid metabolism by promoting adipogenesis and maintaining a balance between adipose and liver tissues .

2. Anti-Cancer Properties

Recent research suggests that GPR120 may have potential anti-cancer effects, particularly in prostate cancer:

  • Tumor Growth Inhibition : In animal models, dietary omega-3 fatty acids have been shown to reduce tumor growth in GPR120-expressing tissues. In contrast, this effect was absent in GPR120 knockout models, indicating the receptor's essential role in mediating these effects .

Case Study 1: Prostate Cancer

In a study involving mice with MycCap prostate cancer allografts, it was found that dietary omega-3 fatty acids significantly decreased tumor volume in wild-type mice but had no effect in GPR120 knockout mice. The results suggest that host GPR120 is pivotal for the anti-cancer effects of omega-3 fatty acids .

Case Study 2: Obesity and Insulin Resistance

A study examined the effects of GPR120 agonists on glucose tolerance in diet-induced obese mice. The administration of this compound led to improved glucose tolerance and enhanced insulin sensitivity compared to controls, underscoring its potential as a therapeutic agent for metabolic disorders .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Findings Significance
GPR120 activation reduces NF-κB activation and promotes GLP-1 secretionSuggests potential for anti-inflammatory therapies
Omega-3 fatty acids inhibit tumor growth via GPR120Indicates potential use in cancer treatment
Enhanced insulin sensitivity and glucose uptake in adipocytesSupports use in managing T2DM
Promotes adipogenesis and lipid metabolism balanceHighlights role in metabolic homeostasis

Q & A

Basic Research Questions

Q. What in vitro assays are recommended to evaluate GPR120-IN-1 activity, and what parameters should be measured?

this compound’s agonist activity can be assessed using β-arrestin-2 recruitment assays and IP3 production measurements in human and mouse GPR120-expressing cells. These assays provide concentration-dependent responses with EC50 values (~0.35 μM for β-arrestin-2 recruitment) . Researchers should also monitor downstream signaling effects, such as inhibition of LPS-induced phosphorylation of Ikkβ, Tak1, and Jnk, as well as IκB degradation, to confirm pathway modulation .

Q. Which in vivo models are suitable for studying this compound’s metabolic effects?

Wild-type (WT) mice are the primary model for studying hepatic lipid metabolism and insulin sensitivity. Key endpoints include liver triglyceride reduction, hepatic steatosis, diacylglycerol (DAG) levels, and improvements in glucose infusion rates and insulin-stimulated glucose disposal. Note that this compound’s effects on insulin sensitivity are observed exclusively in WT mice, highlighting the importance of genetic background in experimental design .

Q. What molecular and structural data are essential for reporting this compound in publications?

Include the compound’s molecular formula (C₁₉H₂₃ClF₃NO₃), molecular weight (405.84 g/mol), and CAS number (1599477-75-4). For reproducibility, provide purity data (e.g., 98.01% as per HY-101492) and detailed synthesis protocols if novel .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro potency (EC50) and in vivo efficacy of this compound?

Discrepancies may arise from differences in cellular vs. systemic environments or pharmacokinetic factors. To address this:

  • Conduct dose-response analyses in vivo to identify optimal dosing regimens.
  • Compare results across species (e.g., human vs. mouse cell lines) to assess translational relevance.
  • Evaluate tissue-specific receptor expression and off-target effects using knockout models .

Q. What experimental strategies validate this compound’s selectivity over related receptors like GPR40?

Use competitive binding assays with GPR40-specific agonists (e.g., MEDICA16) to confirm selectivity. MEDICA16 acts as a GPR40 agonist and partial GPR120 agonist, making it a useful comparator. Measure downstream effects (e.g., IP3 production) in cells expressing GPR120 vs. GPR40 to isolate receptor-specific activity .

Q. How should contradictory data on this compound’s anti-inflammatory effects be analyzed?

Contradictions may stem from differences in LPS-induced inflammation models or cell types. Researchers should:

  • Standardize inflammatory stimuli (e.g., LPS concentration, exposure time).
  • Quantify phosphorylation levels of Ikkβ, Tak1, and Jnk across multiple replicates.
  • Include controls for IκB degradation kinetics to confirm pathway specificity .

Q. Methodological and Reporting Considerations

Q. What statistical approaches are critical for interpreting this compound’s metabolic data?

Use multivariate analysis to account for interrelated metabolic parameters (e.g., triglycerides, DAGs, glucose disposal). For in vivo studies, apply mixed-effects models to handle variability in insulin sensitivity measurements across animal cohorts .

Q. How can researchers ensure reproducibility when documenting this compound experiments?

  • Report EC50 values with 95% confidence intervals and purity data.
  • Describe cell line validation steps (e.g., GPR120 expression levels via qPCR).
  • Adhere to journal guidelines for compound characterization, such as those in the Beilstein Journal of Organic Chemistry .

Q. What are the ethical implications of using this compound in preclinical studies?

Disclose all animal welfare protocols, including approval by institutional review boards. For human-derived cell lines, confirm compliance with data privacy regulations (e.g., GDPR) if handling identifiable data .

Propiedades

IUPAC Name

2-[3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecan-9-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClF3NO3/c20-15-2-1-14(27-19(21,22)23)12-16(15)24-9-7-18(8-10-24)5-3-13(4-6-18)11-17(25)26/h1-2,12-13H,3-11H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJVPELCYCESAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC(=O)O)CCN(CC2)C3=C(C=CC(=C3)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GPR120-IN-1
Reactant of Route 2
GPR120-IN-1
Reactant of Route 3
Reactant of Route 3
GPR120-IN-1
Reactant of Route 4
GPR120-IN-1
Reactant of Route 5
GPR120-IN-1
Reactant of Route 6
GPR120-IN-1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.